molecular formula C18H24N4O4S B2531321 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396861-84-9

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2531321
CAS No.: 1396861-84-9
M. Wt: 392.47
InChI Key: KQNWRYYSTGYDSZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized, inspired by second line antituberculosis pro-drugs. These compounds showed significant antimycobacterial activity, with some demonstrating high potency against Mycobacterium tuberculosis. The structure–activity relationship analysis highlighted the importance of specific moieties for antimicrobial efficacy, and docking studies were performed to understand their interaction with the target enzyme (Ghorab et al., 2017).

Antioxidant and Enzyme Inhibition Properties

Compounds incorporating 1,3,5-triazine moieties and linked to benzenesulfonamide were evaluated for their antioxidant properties and inhibitory effects on enzymes associated with neurological disorders. These benzenesulfonamides exhibited moderate antioxidant activity and significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Anti-Breast Cancer Activity

A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. It exhibited significant anticancer activity against MCF-7 breast cancer cell lines in MTT assays, outperforming the standard drug 4-hydroxytamoxifen. Molecular docking studies supported the compound's potential mechanism of action by binding to the estrogen receptor α (ERα), suggesting a promising direction for anti-breast cancer drug development (Kumar et al., 2021).

Properties

IUPAC Name

4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-2-3-10-26-16-4-6-17(7-5-16)27(23,24)21-15-13-19-18(20-14-15)22-8-11-25-12-9-22/h4-7,13-14,21H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNWRYYSTGYDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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